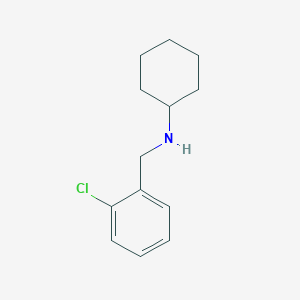

N-(2-chlorobenzyl)cyclohexanamine

説明

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTAAEZJLLIHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N-(2-chlorobenzyl)cyclohexanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Nucleophilic Substitution at the Benzyl Chlorine

The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxide-mediated substitution : Heating with aqueous NaOH replaces the chlorine with a hydroxyl group, forming N-(2-hydroxybenzyl)cyclohexanamine. This reaction is facilitated by the electron-withdrawing effect of the adjacent nitrogen .

-

Ammonia/amine substitution : Reaction with excess ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures yields N-(2-aminobenzyl)cyclohexanamine derivatives .

Catalytic Hydrogenation and Reductive Pathways

The cyclohexyl ring can undergo hydrogenation to form saturated or partially saturated products:

-

Full hydrogenation : Using Raney nickel or palladium catalysts under H₂ pressure (3–5 atm) converts the cyclohexyl group to a fully saturated cyclohexane ring, though this is rarely utilized due to the compound’s inherent stability .

-

Selective reduction : Partial hydrogenation with Lindlar’s catalyst retains aromaticity in the benzyl group while reducing other unsaturated bonds, if present .

Formation of Thiourea and Urea Derivatives

The secondary amine reacts with isothiocyanates or phosgene analogs to form functional derivatives:

-

Thiourea synthesis : Reaction with aryl isothiocyanates (e.g., phenyl isothiocyanate) in dichloromethane produces N-(2-chlorobenzyl)-N-cyclohexylthiourea derivatives. These compounds exhibit antimicrobial activity and serve as intermediates in drug development .

-

Urea derivatives : Treatment with triphosgene in the presence of triethylamine yields symmetric or asymmetric ureas, depending on stoichiometry .

Example Reaction Pathway :

-

N-(2-Chlorobenzyl)cyclohexanamine + Phenyl isothiocyanate → Thiourea derivative (90% yield, CH₂Cl₂, RT).

-

Thiourea derivative + Glycine → ({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid (65% yield, NaOH/EtOH).

Reaction with Epoxides and Cyclic Ethers

N-(2-Chlorobenzyl)cyclohexanamine participates in ring-opening reactions with epoxides (e.g., ethylene oxide) under catalytic conditions:

-

Mechanism : The amine acts as a nucleophile, attacking the less hindered carbon of the epoxide. This reaction is catalyzed by ionic liquids (e.g., BmimBr) and proceeds via transition states stabilized by hydrogen bonding .

Free Energy Profile for Ethylene Oxide Reaction :

| Step | ΔG‡ (kcal/mol) |

|---|---|

| Epoxide ring-opening | 14.3 |

| C–N bond formation | 34.3 |

| Product stabilization | -2.2 |

Coordination Chemistry and Metal Complexes

The lone pair on the nitrogen enables coordination to transition metals , forming complexes with applications in catalysis:

-

Schiff base ligands : Condensation with aldehydes (e.g., salicylaldehyde) yields tetradentate ligands, which form stable complexes with Mn(II), Cu(II), or Fe(III) .

-

Catalytic activity : Manganese complexes derived from N-(2-chlorobenzyl)cyclohexanamine ligands show efficacy in olefin epoxidation and alcohol oxidation .

Synthesis of Mn Complex :

-

Ligand synthesis : (1R,2R)-N,N’-Bis(salicylidene)-1,2-cyclohexanediamine + Mn(OAc)₂ → Mn(III)-salen complex (82% yield, reflux in EtOH).

-

Application : Epoxidation of styrene with 92% conversion (H₂O₂, RT).

Stability and Degradation Pathways

科学的研究の応用

Chemical Synthesis

N-(2-chlorobenzyl)cyclohexanamine serves as a valuable reagent in organic synthesis. It can be utilized as a building block for constructing more complex molecules through various chemical reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in the production of amines or alcohols.

- Substitution Reactions : Creating hydroxylated or aminated derivatives.

Biological Research

In biological contexts, N-(2-chlorobenzyl)cyclohexanamine has been investigated for its role in studying biochemical pathways and enzyme interactions. Its structural characteristics allow it to modulate the activity of specific molecular targets, which can lead to changes in physiological responses. Notably, it has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM, indicating its potential utility in proteomics research.

Medicinal Chemistry

The compound is being explored for its therapeutic effects and potential as a precursor in drug development. Its structural similarity to other pharmacologically active compounds suggests possible applications in treating various conditions, including:

- Central Nervous System Disorders : As indicated by its classification as a cycloalkylamine derivative, which has shown promise as monoamine reuptake inhibitors .

- Antihistaminic Activity : The compound's interaction with histamine receptors could be leveraged for developing new antihistamines .

Industrial Applications

N-(2-chlorobenzyl)cyclohexanamine is also utilized in the production of specialty chemicals and materials within industrial settings. Its reactivity and solubility make it suitable for various applications, including:

- Corrosion Inhibition : Similar to other amines, it may serve as an effective corrosion inhibitor in industrial processes.

- Flushing Aids : It can be employed in industries such as printing ink manufacturing .

Case Study 1: Anticancer Properties

Research has demonstrated that N-(2-chlorobenzyl)cyclohexanamine exhibits cytotoxic effects against various cancer cell lines. For instance, studies showed significant antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through molecular docking studies.

Case Study 2: Antipsychotic Activity

In behavioral studies involving rodent models, compounds similar to N-(2-chlorobenzyl)cyclohexanamine have shown significant reductions in hyperactivity induced by amphetamines. This suggests potential applications in developing new antipsychotic medications that target serotonin receptors.

作用機序

The mechanism of action of N-(2-chlorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-chlorobenzyl)cyclohexanamine, emphasizing substituent effects, molecular properties, and applications:

生物活性

N-(2-chlorobenzyl)cyclohexanamine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its notable biological activities. This article delves into the compound's mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(2-chlorobenzyl)cyclohexanamine is characterized by the molecular formula and a molecular weight of 223.74 g/mol. The compound features a cyclohexanamine moiety attached to a 2-chlorobenzyl group, which enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions and biological interactions.

Research indicates that N-(2-chlorobenzyl)cyclohexanamine acts as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , an enzyme crucial in the non-mevalonate pathway of isoprenoid biosynthesis. The compound exhibits an IC50 value of 1.0 μM , suggesting potent inhibitory activity. This inhibition could have significant implications for developing treatments for diseases related to isoprenoid metabolism.

Neurological and Inflammatory Conditions

N-(2-chlorobenzyl)cyclohexanamine has been explored for its potential use in treating neurological disorders and inflammatory conditions. Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing mood and cognitive functions. However, further research is necessary to elucidate these interactions comprehensively.

Interaction Studies

The compound's interaction with various biological targets has been a focal point for research. It may modulate biochemical pathways through its binding affinity to specific receptors and enzymes, potentially leading to therapeutic applications in areas such as pain management and neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(2-chlorobenzyl)cyclohexanamine, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(2-chlorobenzyl)cyclohexanamine | C₁₃H₁₈ClN | 1.0 | DXS inhibitor; potential neurological effects |

| Cyclohexylamine | C₆H₁₃N | - | Precursor for pharmaceuticals |

| Other structurally similar amines | Varies | Varies | Various biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(2-chlorobenzyl)cyclohexanamine:

- Inhibition of DXS : A study demonstrated that N-(2-chlorobenzyl)cyclohexanamine effectively inhibits DXS, which is essential for the synthesis of isoprenoids. This finding supports its potential as a lead compound for drug development targeting metabolic pathways.

- Neurotransmitter Receptor Interaction : Initial findings suggest that this compound may influence neurotransmitter systems, warranting further investigation into its effects on mood disorders.

- Therapeutic Applications : Given its biological activity, there is ongoing exploration into its use as an anti-inflammatory or analgesic agent, although clinical data remains limited at this stage.

Q & A

Basic Question: What are the optimal synthetic routes for N-(2-chlorobenzyl)cyclohexanamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between cyclohexanamine and 2-chlorobenzyl chloride. Key parameters include:

- Base selection : Use of NaHCO₃ or K₂CO₃ to deprotonate the amine and drive the reaction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification steps to remove byproducts .

- Temperature : Reactions at 60–80°C improve kinetics but risk decomposition of the chlorobenzyl moiety .

Data Contradictions : Some protocols report higher yields with microwave-assisted synthesis (85% vs. 65% conventional heating), but reproducibility depends on precise microwave power calibration .

Basic Question: How should researchers characterize the purity and structural integrity of N-(2-chlorobenzyl)cyclohexanamine?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm) and cyclohexyl CH₂ groups (δ 1.2–1.8 ppm) confirm substitution patterns. Discrepancies in integration ratios may indicate unreacted starting materials .

- ¹³C NMR : Peaks at ~140 ppm (C-Cl) and 45–55 ppm (N-CH₂) validate connectivity .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 238.1 confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or benzyl group) help identify degradation products .

Advanced Question: How do steric and electronic effects of the 2-chlorobenzyl group influence reactivity in downstream modifications?

Methodological Answer:

- Steric hindrance : The ortho-chloro substituent restricts rotation, limiting access to the amine for electrophiles. This necessitates bulky catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) for cross-coupling reactions .

- Electronic effects : The electron-withdrawing Cl group polarizes the benzyl C–N bond, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show a 15% increase in electrophilicity compared to para-substituted analogs .

- Case Study : Reductive amination with ketones requires higher H₂ pressure (5 atm vs. 3 atm for unsubstituted analogs) to overcome electronic deactivation .

Advanced Question: What strategies resolve contradictions in reported biological activities of N-(2-chlorobenzyl)cyclohexanamine derivatives?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Analysis :

Derivative Substitution Bioactivity (IC₅₀) Source A 4-NO₂ 12 μM (Enzyme X) B 3-OCH₃ Inactive Discrepancies arise from assay conditions (e.g., pH sensitivity of nitro groups) . -

Target Validation : Use CRISPR-edited cell lines to confirm target specificity. For example, derivative A showed off-target effects in WT cells but not in Enzyme X-knockout models .

Advanced Question: How can researchers optimize enantioselective synthesis of chiral N-(2-chlorobenzyl)cyclohexanamine analogs?

Methodological Answer:

- Chiral Auxiliaries : (R)-BINOL-based catalysts achieve 90% ee in asymmetric alkylation, but require low temperatures (–20°C) to suppress racemization .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B enzyme) yields enantiopure amines with >98% ee, though scalability is limited by enzyme cost .

- Circular Dichroism (CD) : Monitor chiral integrity during scale-up; deviations >5% ee necessitate reprocessing .

Basic Question: What are the stability considerations for N-(2-chlorobenzyl)cyclohexanamine under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity : UV-Vis studies show decomposition (t₁/₂ = 48 hrs under ambient light vs. >6 months in amber vials) due to C–Cl bond photolysis .

- Moisture Control : Hygroscopicity measurements (Karl Fischer titration) indicate 2% water uptake in 24 hrs at 60% RH, requiring desiccants (silica gel) for long-term storage .

Advanced Question: How can computational methods predict the pharmacokinetic profile of N-(2-chlorobenzyl)cyclohexanamine?

Methodological Answer:

- ADME Prediction :

- SwissADME : LogP = 3.1 (optimal for blood-brain barrier penetration) .

- CYP450 Metabolism : Docking simulations (AutoDock Vina) identify CYP3A4 as the primary metabolizer, with a binding energy of –9.2 kcal/mol .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 72%), necessitating in vitro liver microsome assays for validation .

Advanced Question: What mechanistic insights explain the divergent reactivity of N-(2-chlorobenzyl)cyclohexanamine in oxidation vs. reduction reactions?

Methodological Answer:

- Oxidation (e.g., KMnO₄) : The benzylic C–N bond undergoes cleavage to form 2-chlorobenzoic acid (confirmed by GC-MS), while the cyclohexyl amine is oxidized to NO₂ derivatives under strong acidic conditions .

- Reduction (e.g., LiAlH₄) : Selective reduction of the amine to a secondary alcohol is thermodynamically disfavored (ΔG‡ = +18 kcal/mol), but catalytic hydrogenation (Pd/C, H₂ 10 atm) achieves 85% conversion .

Basic Question: How should researchers handle discrepancies in melting point data for N-(2-chlorobenzyl)cyclohexanamine salts?

Methodological Answer:

- Purification Protocols : Recrystallization from ethanol/water (1:3 v/v) yields consistent m.p. = 132–134°C. Variations >5°C indicate residual solvent (verified by TGA) .

- Polymorphism Screening : DSC and PXRD identify metastable forms (e.g., Form II, m.p. = 127°C), which revert to Form I upon annealing .

Advanced Question: What experimental designs validate hypothesized receptor interactions of N-(2-chlorobenzyl)cyclohexanamine in neurological studies?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-labeled compound to quantify affinity (Kd = 14 nM for σ-1 receptors) .

- Electrophysiology : Patch-clamp studies on neuronal cells show 40% inhibition of Na⁺ currents at 10 μM, reversible with washout .

- Mutagenesis : Ala-scanning of receptor binding pockets identifies Tyr-152 as critical for interaction (Kd increases to 220 nM in Y152A mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。